molecular formula C8H12N4O B11729807 3-Amino-N-cyclopropyl-1-methyl-1H-pyrazole-4-carboxamide

3-Amino-N-cyclopropyl-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B11729807
M. Wt: 180.21 g/mol
InChI Key: WBZQSOJENGSSQC-UHFFFAOYSA-N
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Description

3-Amino-N-cyclopropyl-1-methyl-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative characterized by a cyclopropyl substituent on the carboxamide nitrogen and a methyl group at the 1-position of the pyrazole ring. Pyrazole derivatives are widely studied for their pharmacological properties, including kinase inhibition and antimicrobial activity, often modulated by substituents like cyclopropyl groups, which enhance metabolic stability and binding specificity .

Properties

Molecular Formula

C8H12N4O

Molecular Weight

180.21 g/mol

IUPAC Name

3-amino-N-cyclopropyl-1-methylpyrazole-4-carboxamide

InChI

InChI=1S/C8H12N4O/c1-12-4-6(7(9)11-12)8(13)10-5-2-3-5/h4-5H,2-3H2,1H3,(H2,9,11)(H,10,13)

InChI Key

WBZQSOJENGSSQC-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)N)C(=O)NC2CC2

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The process involves:

  • Oxidation of Aldehyde : Activation of the aldehyde group using oxidants (e.g., NaOCl, tert-butyl hydroperoxide).

  • Nucleophilic Attack : Reaction with cyclopropylamine to form the carboxamide bond.

  • Catalytic Assistance : Use of FeSO₄ or CuSO₄ to enhance reaction rates and selectivity.

Table 2: One-Step Synthesis Parameters

ParameterOptimal RangeEffect on Yield
OxidantNaOCl (13 wt%)>90% conversion at 60°C
CatalystFeSO₄·7H₂OReduces reaction time by 50%
SolventAcetonitrileMaximizes solubility of reactants

Data derived from

Advantages Over Multi-Step Methods

  • Simplified Workup : Avoids isolation of intermediates, reducing purification steps.

  • Cost Efficiency : Lower material costs due to reduced reagent usage.

Alternative Routes Involving Mixed Anhydrides

This approach employs mixed anhydride intermediates to facilitate amidation and sulfonylation in a single pot.

Key Protocol

  • Anhydride Formation : Treatment of pyrazole carboxylic acid with ethyl chloroformate in the presence of K₂CO₃.

  • Simultaneous Amidation/Sulfonylation : Addition of cyclopropylamine and sulfonyl chlorides under reflux.

Table 3: Single-Pot Synthesis Efficiency

IntermediateReaction Time (h)Yield (%)
Mixed Anhydride1–290–99
Final Carboxamide8–1266–78

Adapted from

Limitations and Mitigations

  • Stability Issues : Mixed anhydrides are sensitive to hydrolysis; reactions must be conducted under anhydrous conditions.

  • Scalability : Limited to small-scale synthesis due to exothermic anhydride formation.

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors and green chemistry principles are employed:

  • Flow Chemistry : Enables precise temperature control (e.g., 70–80°C) for fluorination steps.

  • Catalyst Recycling : Reuse of Pd/C or Pt/C catalysts in reductive chlorination reactions.

Comparative Analysis of Methods

Table 4: Method Comparison

MethodStepsYield RangePurity (HPLC)Cost Efficiency
Multi-Step5–640–60%95–99%Low
One-Step170–85%90–95%High
Mixed Anhydride266–78%85–90%Moderate

Data synthesized from

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-cyclopropyl-1-methyl-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, amines, and various substituted pyrazoles, which can be further utilized in different applications .

Scientific Research Applications

3-Amino-N-cyclopropyl-1-methyl-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of agrochemicals and dyestuffs

Mechanism of Action

The mechanism of action of 3-Amino-N-cyclopropyl-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and are often studied in the context of medicinal chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-Amino-N-cyclopropyl-1-methyl-1H-pyrazole-4-carboxamide with three structurally related pyrazole carboxamides, emphasizing molecular features, synthesis, and physicochemical properties.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
3-Amino-N-cyclopropyl-1-methyl-1H-pyrazole-4-carboxamide (Target Compound) C₈H₁₁N₅O 193.21 (calculated) Cyclopropyl (N-linked), methyl (1-position) Likely enhanced metabolic stability due to cyclopropyl group; moderate polarity.
4-Amino-1-ethyl-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-1H-pyrazole-5-carboxamide C₁₃H₂₀N₆O 276.34 Ethyl (1-position), 3-methylpyrazolylpropyl (N-linked) Higher lipophilicity (logP ~2.1); potential for extended binding interactions.
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₂H₁₅N₅ 229.28 Pyridinyl (1-position), cyclopropyl (N-linked) Melting point: 104–107°C; confirmed via HRMS (m/z 215 [M+H]⁺).
1-ethyl-N-(2-methylpropyl)-4-{[3-(phenylsulfonyl)propanoyl]amino}-1H-pyrazole-3-carboxamide C₁₉H₂₅N₅O₃S 403.50 Phenylsulfonylpropanoyl (4-position), isobutyl (N-linked) Sulfonyl group increases solubility in polar solvents; IR peak at 3298 cm⁻¹ (N–H).

Structural and Functional Insights

  • N-Linked modifications: The isobutyl group in and pyrazolylpropyl chain in introduce steric bulk, which may hinder binding in compact active sites but enhance hydrophobic interactions.
  • Synthesis :

    • The target compound’s synthesis likely parallels , involving cyclopropanamine coupling under copper-catalyzed conditions, though yields may vary due to steric effects of the methyl group .

Pharmacological Implications

  • Binding Affinity : Pyrazole carboxamides with aromatic substituents (e.g., pyridinyl in ) often exhibit stronger π-π stacking interactions in kinase binding pockets, whereas sulfonyl groups (as in ) may improve solubility but reduce membrane permeability .
  • Metabolic Stability : Cyclopropyl-containing analogs (target compound and ) are predicted to resist oxidative metabolism better than ethyl-substituted derivatives .

Biological Activity

3-Amino-N-cyclopropyl-1-methyl-1H-pyrazole-4-carboxamide is a compound that has garnered attention due to its potential as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs). This article explores its biological activity, focusing on its effects on cell cycle regulation, selective inhibition of kinases, and implications for cancer therapy.

Chemical Structure and Properties

The compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The presence of the cyclopropyl group and the amino substituent contributes to its unique binding properties and biological activities.

Research indicates that 3-Amino-N-cyclopropyl-1-methyl-1H-pyrazole-4-carboxamide functions primarily as an inhibitor of CDK16, a member of the PCTAIRE kinase family. It has been shown to induce G2/M phase cell cycle arrest in various cancer cell lines by inhibiting CDK16 activity. This inhibition leads to decreased cell viability in a dose-dependent manner, highlighting its potential as an anti-cancer agent.

Structure-Activity Relationship (SAR)

A detailed SAR study was conducted to optimize the compound's potency and selectivity against various kinases. Modifications at different positions of the pyrazole and pyrimidine moieties were explored. The most promising derivative exhibited an EC50 value of 33 nM for CDK16 and displayed selective inhibition across other kinases in the panel tested.

Compound Target Kinase EC50 (nM) Selectivity
43dCDK1633High
11cCDK2120Moderate
21bGSK3B180Moderate

Cell Cycle Analysis

In a FUCCI (fluorescence ubiquitination-based cell cycle indicator) assay, treatment with 43d resulted in significant G2/M phase arrest across all tested concentrations, confirming its role as a potent CDK inhibitor .

Viability Assays

Cell viability assays demonstrated that compound 43d significantly reduced cell counts in several cancer cell lines, suggesting its potential utility in cancer treatment. The observed effects were consistent across different types of cancer cells, including breast and cervical cancer models.

Case Studies

  • Breast Cancer Models : In studies involving MCF-7 breast cancer cells, treatment with 43d led to a marked decrease in proliferation rates compared to untreated controls.
  • Cervical Cancer Models : Similar results were observed in HeLa cells, where 43d induced apoptosis through caspase activation pathways.

Q & A

What are the key synthetic pathways for 3-Amino-N-cyclopropyl-1-methyl-1H-pyrazole-4-carboxamide?

Level: Basic
Answer:
The synthesis typically involves multi-step protocols, including cyclocondensation, substitution, and amidation. For example, cyclopropane amine can be introduced via Ullmann-type coupling using copper catalysts (e.g., copper(I) bromide) under basic conditions (cesium carbonate) in polar aprotic solvents like DMSO at 35°C . Intermediate pyrazole cores are often synthesized from precursors like methyl 1H-pyrazole-3-carboxylate, followed by amino group functionalization .

Key Steps:

Cyclocondensation of ethyl acetoacetate with hydrazines to form pyrazole rings.

Substitution reactions to introduce cyclopropylamine groups.

Carboxamide formation via coupling with activated carbonyl intermediates.

How can researchers optimize the introduction of the cyclopropyl group during synthesis?

Level: Advanced
Answer:
Optimization requires careful control of reaction parameters:

  • Catalyst: Copper(I) bromide (0.1–0.2 equiv) enhances coupling efficiency between pyrazole halides and cyclopropanamine .
  • Temperature: Reactions at 35–50°C balance yield and side-product formation.
  • Solvent: DMSO or DMF improves solubility of intermediates.
  • Base: Cesium carbonate (3–4 equiv) maintains pH for nucleophilic substitution.

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